![molecular formula C18H17N3O3S B2769523 4-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886932-11-2](/img/structure/B2769523.png)
4-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a sulfonamide . It has a complex structure with a molecular formula of C25H24N4O5S . The compound is available for purchase from certain chemical suppliers.
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for the synthesis of similar benzamide derivatives involve the condensation of carboxylic acids and amines . Another method involves the reaction of cyanoketene dithioacetal with substituted cyanohydrazides .Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including an ethylsulfanyl group, a methoxyphenyl group, an oxadiazol group, and a benzamide group . The InChI code for this compound is InChI=1S/C25H24N4O5S/c1-3-29(17-18-9-5-4-6-10-18)35(31,32)20-15-13-19(14-16-20)23(30)26-25-28-27-24(34-25)21-11-7-8-12-22(21)33-2/h4-16H,3,17H2,1-2H3,(H,26,28,30) .Physical And Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 492.549, and a mono-isotopic mass of 492.14674 .科学的研究の応用
Synthesis and Antibacterial Activity
Research has demonstrated the synthesis and antibacterial activity of novel 1,3,4-oxadiazole derivatives, including compounds structurally related to 4-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. These compounds are synthesized through various chemical reactions, highlighting the versatility of 1,3,4-oxadiazole derivatives in creating biologically active molecules. The synthesized compounds have been tested for their antibacterial efficacy, showing potential as novel antibacterial agents (А. А. Aghekyan et al., 2020).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition. 1,3,4-oxadiazole derivatives have been evaluated for their ability to inhibit corrosion, particularly for mild steel in sulfuric acid environments. These studies involve assessing the efficiency of these compounds as corrosion inhibitors, their adsorption characteristics, and the thermodynamic parameters associated with their action, offering insights into their protective capabilities and mechanisms (P. Ammal et al., 2018).
Anticancer Evaluation
The anticancer potential of 1,3,4-oxadiazole derivatives has also been explored, with some compounds exhibiting moderate to excellent activity against various cancer cell lines. This suggests the potential utility of these compounds in developing new anticancer therapies. The research includes the design, synthesis, and evaluation of these compounds' efficacy against different types of cancer, providing a foundation for further exploration in anticancer drug development (B. Ravinaik et al., 2021).
Antimicrobial and Antidiabetic Screening
Further studies have synthesized novel 1,3,4-oxadiazole derivatives with antimicrobial and antidiabetic properties. These compounds have been evaluated for their antimicrobial activities against various microorganisms and screened for their antidiabetic potential, indicating their broad applicative potential in treating and managing microbial infections and diabetes (J. Lalpara et al., 2021).
将来の方向性
特性
IUPAC Name |
4-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-3-25-13-10-8-12(9-11-13)16(22)19-18-21-20-17(24-18)14-6-4-5-7-15(14)23-2/h4-11H,3H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQILXAINZMQNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-O-Tert-butyl 3-O-ethyl (3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate](/img/structure/B2769441.png)

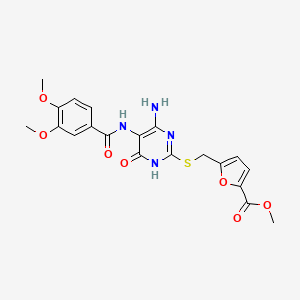
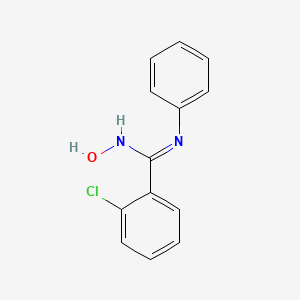

![9-Methyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2769449.png)
![8-[(E)-2-[1-(naphthalen-1-yl)ethylidene]hydrazin-1-yl]quinoline](/img/structure/B2769450.png)
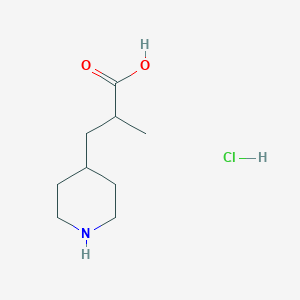
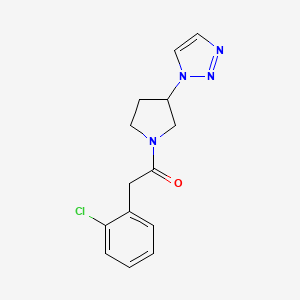
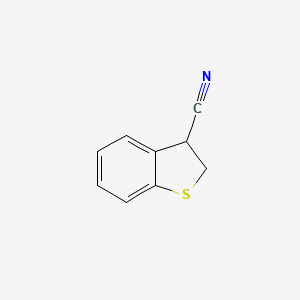
![2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2769455.png)

![1,6-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2769462.png)
